1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound characterized by the presence of fluorine atoms on both the phenyl ring and the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine typically involves the introduction of fluorine atoms into the phenyl ring and the ethanamine chain. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring using a fluorinating agent such as potassium fluoride. The ethanamine chain can be fluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent fluorination. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-(2,3-Difluorophenyl)-2-phenylethanamine
- 2-(2,3-Difluorophenyl)-5-(4-alkylphenyl)-1,3-dioxanes
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
Comparison: 1-(2,3-Difluorophenyl)-2-fluoroethan-1-amine is unique due to the specific positioning of fluorine atoms on both the phenyl ring and the ethanamine chain. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8F3N/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3,7H,4,12H2 |
InChI Key |
HDHHVHOYKUJSIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.